(1R,2S,4R)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-10(2)21-26(23,24)13-5-6-15-16(9-13)25-18(19-15)20-17(22)14-8-11-3-4-12(14)7-11/h3-6,9-12,14,21H,7-8H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQAIXURJXJORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC4CC3C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2S,4R)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes a benzo[d]thiazole moiety and a sulfamoyl group. Its structural complexity suggests potential interactions with various biological targets.
Structural Formula
Key Features
- Bicyclic System : Provides rigidity and specificity in binding to biological targets.
- Sulfamoyl Group : Enhances solubility and potential interaction with enzymes.
Antiviral Properties
Recent studies have identified compounds similar to the target molecule as inhibitors of viral enzymes. For instance, derivatives of benzisothiazolone have shown significant antiviral activity against HIV-1 by inhibiting reverse transcriptase (RT) and ribonuclease H (RNase H) activities. These compounds demonstrated low cytotoxicity with IC50 values below 1 µM, indicating high potency against viral replication .
The proposed mechanism involves the inhibition of key enzymes in viral replication pathways:
- Reverse Transcriptase : Essential for converting viral RNA into DNA.
- Ribonuclease H : Involved in the degradation of RNA during DNA synthesis.
Inhibitory Activity
A structure-activity relationship (SAR) analysis revealed that modifications to the benzisothiazolone core could enhance inhibitory potency. For example, compounds with specific substitutions exhibited IC50 values ranging from 1 to 6 µM against RT activity .
Study 1: Antiviral Efficacy
In a study investigating the efficacy of related compounds, researchers screened over 65,000 compounds to identify inhibitors of HIV reverse transcriptase. The study highlighted two promising candidates with effective concentrations around 1.68 µM and 2.68 µM .
Study 2: Pharmacokinetics and Toxicology
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds. Results indicated favorable profiles with high oral bioavailability and low toxicity levels in animal models, suggesting potential for further development as therapeutic agents .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | IC50 (µM) | Target Enzyme | Notes |
|---|---|---|---|---|
| Compound 1 | Benzisothiazolone | 1.68 | Reverse Transcriptase | High antiviral activity |
| Compound 2 | Benzisothiazolone | 2.68 | RNase H | Low cytotoxicity |
| Target Compound | Bicyclic Amide | TBD | TBD | Potential for antiviral use |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
